molecular formula C16H18FN3OS B12259602 N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12259602
M. Wt: 319.4 g/mol
InChI Key: BGHSGBKPOPTOJX-UHFFFAOYSA-N
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Description

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

Molecular Formula

C16H18FN3OS

Molecular Weight

319.4 g/mol

IUPAC Name

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H18FN3OS/c17-11-5-6-13-14(8-11)22-16(19-13)20-7-1-2-12(9-20)18-15(21)10-3-4-10/h5-6,8,10,12H,1-4,7,9H2,(H,18,21)

InChI Key

BGHSGBKPOPTOJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=C(C=C3)F)NC(=O)C4CC4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in bacterial cell wall synthesis and metabolic pathways.

    Pathways Involved: It inhibits key enzymes, leading to the disruption of bacterial cell wall integrity and metabolic processes, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide
  • N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanecarboxamide

Uniqueness

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopropanecarboxamide group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

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